

Application Notes: Boyden Chamber Assay for Cell Invasion of SNU-216 Cells

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Compound of Interest

Compound Name: SK-216

Cat. No.: B10788210

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Introduction

The Boyden chamber assay is a widely utilized in vitro method to assess the invasive potential of cells.[1] This technique is particularly crucial in cancer research for evaluating the metastatic capabilities of tumor cells, screening anti-metastatic compounds, and dissecting the molecular signaling pathways that govern cell invasion.[1][2][3] The assay relies on a two-compartment chamber separated by a microporous membrane.[4][5] For an invasion assay, this membrane is coated with a layer of extracellular matrix (ECM) proteins, such as Matrigel®, which serves as a reconstituted basement membrane.[3][6]

Invasive cells actively degrade this ECM barrier using secreted proteases and migrate through the pores in the membrane towards a chemoattractant gradient established in the lower chamber.[1] Non-invasive cells are unable to penetrate the ECM layer. The number of cells that successfully traverse the coated membrane provides a quantitative measure of their invasive capacity.[7]

This document provides a detailed protocol for assessing the cell invasion of the SNU-216 human gastric cancer cell line using a Boyden chamber assay. SNU-216 is a cell line derived from a metastatic lymph node of a patient with gastric tubular adenocarcinoma.[8] It has a reported doubling time of approximately 36 hours.[8] While the prompt specified "SK-216," this is likely a reference to the SNU-216 cell line, as **SK-216** is documented as a chemical inhibitor of Plasminogen Activator Inhibitor-1 (PAI-1).[9]

Key Applications:

- Quantifying the metastatic potential of SNU-216 cancer cells.
- Screening therapeutic compounds for anti-invasive properties.
- Investigating the role of specific genes or signaling pathways in cell invasion.[1][2]

Experimental Protocols

I. Required Materials

Equipment:

- Humidified tissue culture incubator (37°C, 5% CO₂)
- Laminar flow biological safety cabinet
- Inverted light microscope
- Centrifuge
- Hemocytometer or automated cell counter
- 24-well plates with Boyden chamber inserts (e.g., 8.0 µm pore size, suitable for most epithelial and fibroblast cells)[4]
- Micropipettes and sterile tips
- Forceps (sterile)
- Cotton-tipped swabs

Reagents & Consumables:

- SNU-216 cell line
- Complete growth medium (e.g., RPMI-1640 with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)
- Serum-free medium (basal medium without FBS)

- Fetal Bovine Serum (FBS) as a chemoattractant
- Corning® Matrigel® Basement Membrane Matrix (or equivalent)[6]
- Cold, sterile serum-free medium (for diluting Matrigel)
- Phosphate-Buffered Saline (PBS), sterile
- Trypsin-EDTA solution
- Fixation solution (e.g., 4% paraformaldehyde in PBS, or cold 100% methanol)
- Staining solution (e.g., 0.1% Crystal Violet in 20% methanol, or Diff-Quik™ stain)[6][10]

II. Protocol: Step-by-Step

A. Preparation of Matrigel-Coated Inserts (Day 1)

- Thaw Matrigel: Thaw the Matrigel aliquot on ice overnight at 4°C. All subsequent steps involving Matrigel must be performed on ice using pre-chilled pipette tips and tubes to prevent premature polymerization.[3][6]
- Dilute Matrigel: Dilute the Matrigel with cold, serum-free medium to a final concentration of 200-300 µg/mL.[3][6] The optimal concentration may require adjustment.
- Coat Inserts: Using sterile forceps, place the Boyden chamber inserts into the wells of a 24-well plate. Carefully add 50-100 µL of the diluted Matrigel solution onto the center of the apical side of each insert membrane.[10] Ensure the entire surface is covered without introducing air bubbles.
- Incubate: Transfer the plate to a 37°C incubator for at least 2-4 hours (or as recommended by the manufacturer) to allow the Matrigel to solidify into a gel.[10] Do not let the gel dry out.

B. Preparation of SNU-216 Cells (Day 1)

- Cell Culture: Culture SNU-216 cells in complete growth medium until they reach 70-80% confluency.

- Serum Starvation (Optional but Recommended): To reduce basal migration, serum-starve the cells for 18-24 hours prior to the assay by replacing the complete growth medium with serum-free medium.
- Harvest Cells: Wash the cells with PBS, then add Trypsin-EDTA to detach them. Neutralize the trypsin with complete growth medium and transfer the cell suspension to a conical tube. [\[11\]](#)
- Cell Count: Centrifuge the cells at 300 x g for 5 minutes.[\[11\]](#) Discard the supernatant and resuspend the cell pellet in a known volume of serum-free medium. Perform a cell count using a hemocytometer.
- Prepare Cell Suspension: Dilute the cells in serum-free medium to a final concentration of 2.5×10^5 to 5.0×10^5 cells/mL. The optimal seeding density should be determined empirically.

C. Assay Assembly and Incubation (Day 1)

- Rehydrate Matrigel: After polymerization, carefully add 200 μ L of warm, serum-free medium to the inside of each insert and 500 μ L to the bottom of each well. Incubate for 30 minutes to 2 hours at 37°C to rehydrate the Matrigel layer.[\[11\]](#)
- Prepare Lower Chamber: Carefully remove all media from the wells and inserts. Add 600-750 μ L of complete growth medium (containing 10% FBS or another chemoattractant) to the lower chamber (the well).[\[10\]](#) Add 500 μ L of serum-free medium to control wells to measure random migration.
- Seed Cells: Carefully place the rehydrated inserts into the wells, ensuring no air bubbles are trapped underneath.[\[11\]](#) Add 200 μ L of the prepared SNU-216 cell suspension to the upper chamber of each insert.[\[11\]](#)
- Incubate: Place the plate in a 37°C, 5% CO₂ incubator for 24-48 hours.[\[10\]](#) The optimal incubation time depends on the invasive properties of the cells and should be optimized.

D. Staining and Quantification (Day 2 or 3)

- **Remove Non-Invaded Cells:** After incubation, carefully remove the inserts from the plate. Use a cotton-tipped swab to gently wipe away the non-invaded cells and Matrigel from the upper surface of the membrane.[\[10\]](#)[\[11\]](#)
- **Fixation:** Fix the invaded cells on the lower surface of the membrane by immersing the inserts in a fixative solution (e.g., cold methanol or 4% PFA) for 10-20 minutes.[\[10\]](#)[\[11\]](#)
- **Staining:** Wash the inserts gently with PBS. Stain the fixed cells by immersing the inserts in a staining solution, such as 0.1% Crystal Violet, for 15-20 minutes at room temperature.[\[10\]](#)[\[11\]](#)
- **Washing:** Gently wash the inserts in beakers of distilled water to remove excess stain.[\[10\]](#) Allow the inserts to air dry completely.
- **Imaging and Quantification:** Once dry, use a microscope to visualize the stained, invaded cells on the underside of the membrane. Capture images from 4-5 representative fields of view per insert at 10x or 20x magnification. Count the number of cells in each field using image analysis software (e.g., ImageJ). Calculate the average number of invaded cells per field for each condition.

Data Presentation

Quantitative data should be summarized to compare the invasive capacity of cells under different conditions. The results can be expressed as the average number of invaded cells per field or normalized to a control group.

Table 1: Quantification of SNU-216 Cell Invasion

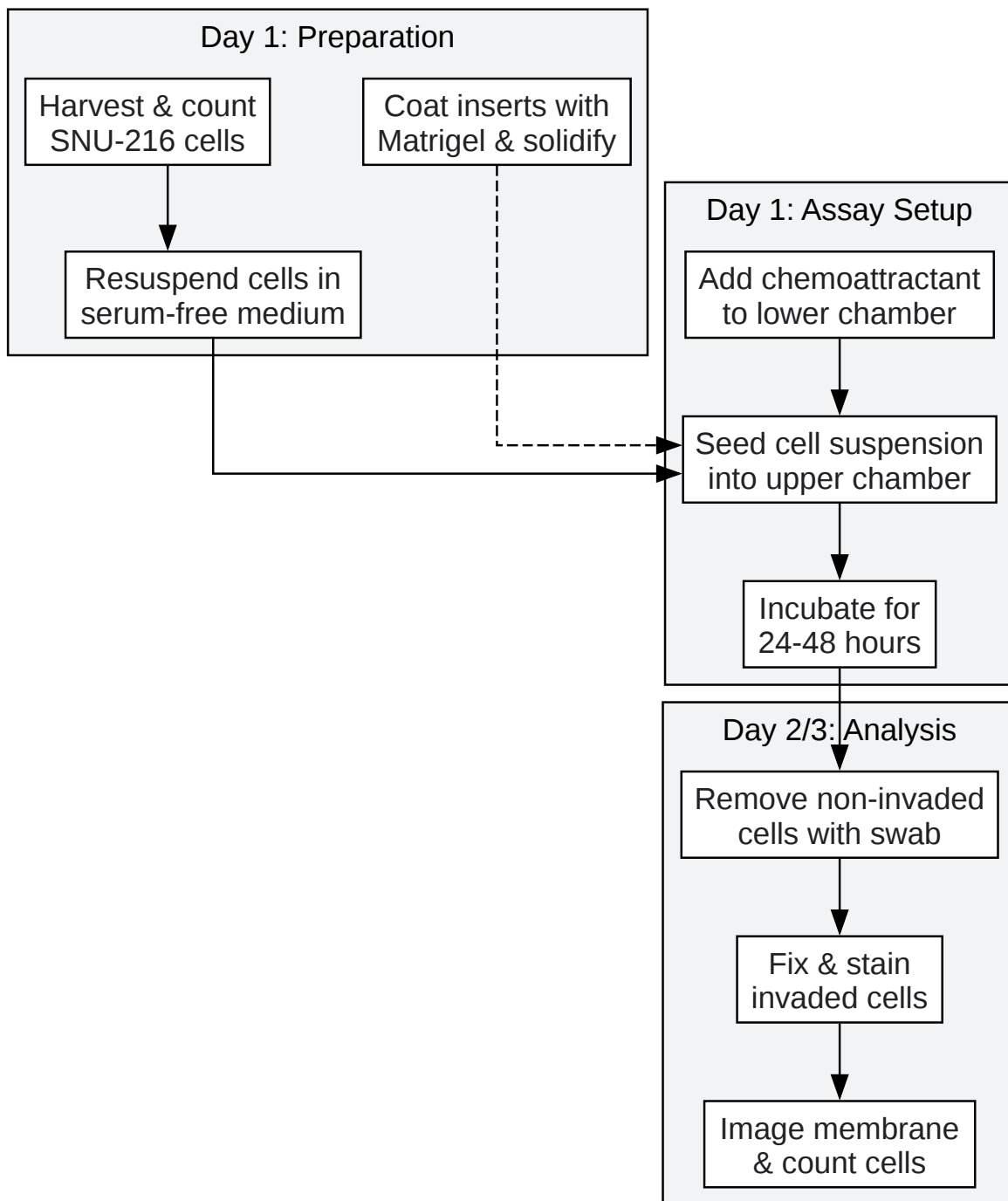
Experimental Condition	Chemoattractant (Lower Chamber)	Average Invaded Cells per Field (\pm SEM)	Invasion Index (%)
Control	Serum-Free Medium	15 (\pm 3)	8.3%
SNU-216 (Untreated)	10% FBS	180 (\pm 12)	100%
SNU-216 + Inhibitor X	10% FBS	45 (\pm 7)	25%

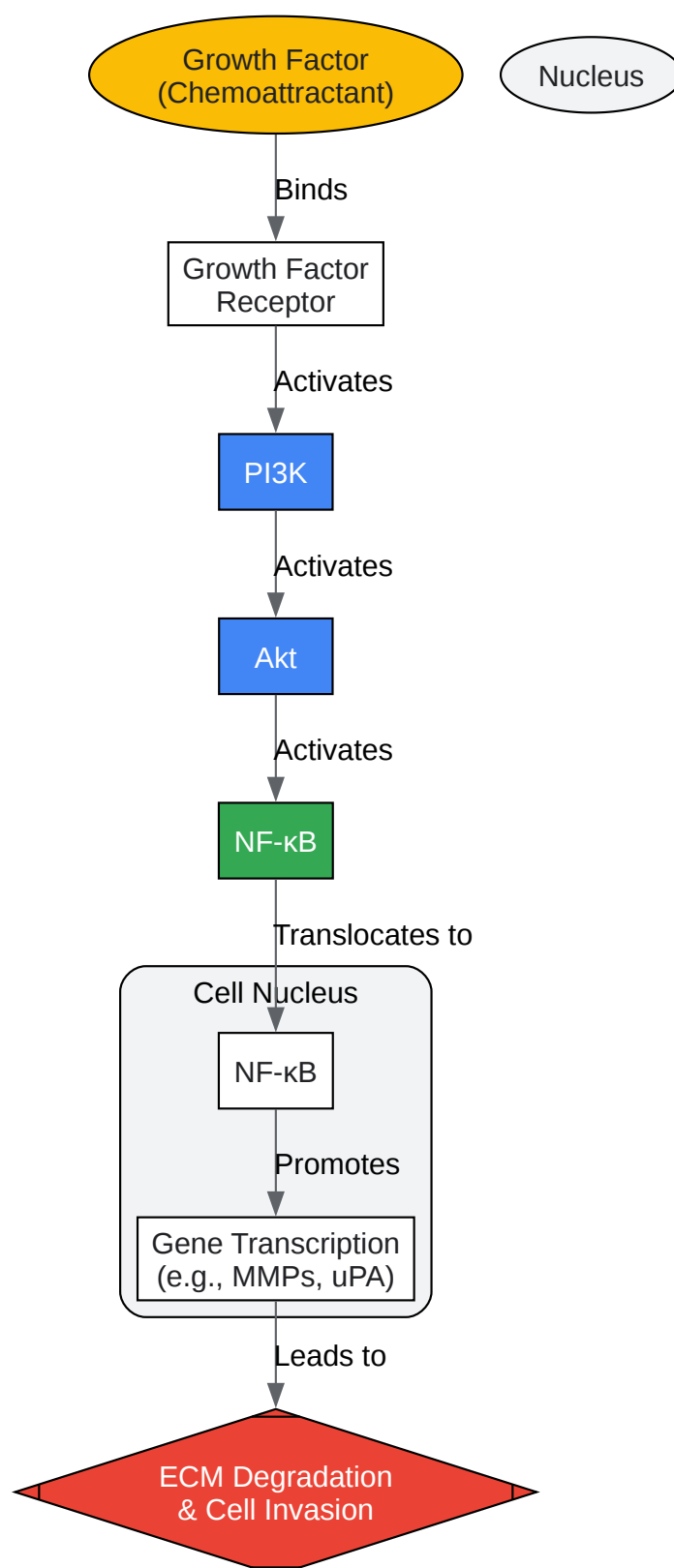
Data are hypothetical. The Invasion Index is calculated as: $(\% \text{ Invasion} = (\text{Number of cells invading towards chemoattractant} / \text{Number of cells invading in untreated control}) \times 100)$. A separate calculation can be made relative to a migration control (no Matrigel) to isolate the effect of invasion.

Visualizations

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow and a key signaling pathway involved in cell invasion.





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